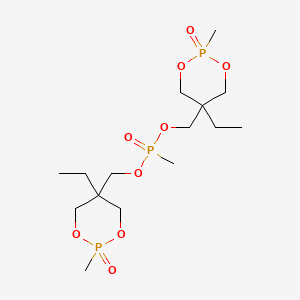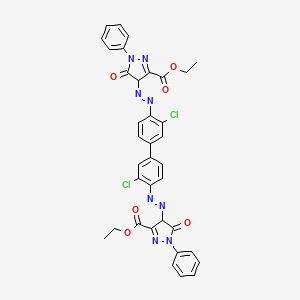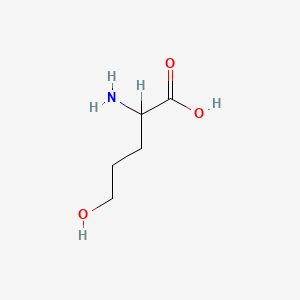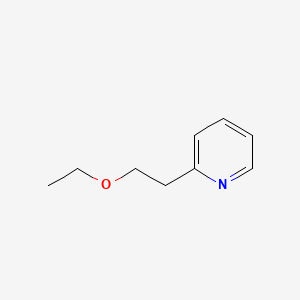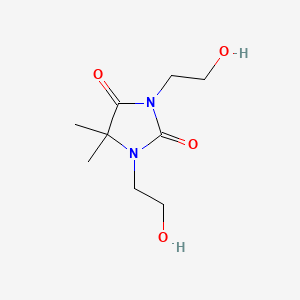
2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl-
Overview
Description
2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl- , also known by its systematic name, is an organic compound belonging to the class of hydantoins . It is commonly referred to by its trade name Glydant and is used as an antimicrobial preservative in the cosmetics industry. You’ll find it in various personal care products such as shampoos, hair conditioners, hair gels, and skin care formulations .
Molecular Structure Analysis
The molecular formula of 2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl- is C₇H₁₂N₂O₄ , with a molar mass of approximately 188.18 g/mol . Its chemical structure consists of an imidazolidinedione core with two hydroxyethyl groups attached at positions 1 and 3. The dimethyl substituents are located at positions 5 and 5’ .
Scientific Research Applications
Chemical Transformations and Derivative Synthesis
1,3-bis(2-hydroxyethyl)-5,5-dimethyl-2,4-Imidazolidinedione and related compounds have been explored for their potential in chemical transformations and the synthesis of various derivatives. Milcent et al. (1991) demonstrated the transformation of 1,3,4-oxadiazol-2(3H)-one derivatives into 1-amino and 1,3-diamino-2,4-imidazolidinedione derivatives, including compounds related to 1,3-bis(2-hydroxyethyl)-5,5-dimethyl-2,4-imidazolidinedione. This research underlines the flexibility and reactivity of imidazolidinedione derivatives in chemical synthesis (Milcent et al., 1991).
Formation in Nonenzymatic Browning Reactions
Imidazoles, including derivatives similar to 1,3-bis(2-hydroxyethyl)-5,5-dimethyl-2,4-imidazolidinedione, have been identified in nonenzymatic browning reactions. Veĺišek et al. (1989) discovered 1,3-Bis(carboxymethyl)imidazole in model reaction mixtures involving amino acids and α-dicarbonyl compounds. This suggests the potential formation of similar compounds in natural systems and their relevance in food science and biochemistry (Veĺišek et al., 1989).
Catalysis and Asymmetric Reactions
The imidazolidinedione framework, including compounds similar to 1,3-bis(2-hydroxyethyl)-5,5-dimethyl-2,4-imidazolidinedione, has been used in catalysis and asymmetric reactions. Ryoda et al. (2008) explored the optical resolution of related compounds as chiral frameworks for imidazolidine derivatives, demonstrating their potential in asymmetric catalysis and synthesis (Ryoda et al., 2008).
Multicomponent Organic Solids
Compounds similar to 1,3-bis(2-hydroxyethyl)-5,5-dimethyl-2,4-imidazolidinedione have been used to construct multicomponent organic solids. Zong et al. (2016) studied the synthesis and structural characterization of multicomponent crystals involving substituted organic amine molecules, highlighting the utility of imidazolidinedione derivatives in materials science and crystal engineering (Zong et al., 2016).
Autoxidation Studies
Research has also been conducted on the autoxidation of imidazolidinedione derivatives. Angelova et al. (2008) investigated the chemoselective autoxidation of a 4-iminoimidazolidin-2-one derivative, contributing to the understanding of the oxidation behavior of these compounds (Angelova et al., 2008).
Safety And Hazards
- Formaldehyde Release : DMDM hydantoin’s slow formaldehyde release raises concerns. Patch tests indicate an increased risk of cosmetic dermatitis in individuals allergic to formaldehyde .
- Long-Term Exposure : Formaldehyde exposure (especially inhalation) can cause eye irritation, headaches, shortness of breath, and aggravation of asthma symptoms. It’s classified as a human carcinogen .
- Regulations : In the EU, finished products can contain up to 0.2% formaldehyde, with a warning label for concentrations exceeding 0.05% .
properties
IUPAC Name |
1,3-bis(2-hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-9(2)7(14)10(3-5-12)8(15)11(9)4-6-13/h12-13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIAIEWDRRJGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1CCO)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067260 | |
| Record name | 2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl- | |
CAS RN |
26850-24-8 | |
| Record name | 1,3-Bis(2-hydroxyethyl)-5,5-dimethyl-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26850-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(2-hydroxyethyl)-5,5-dimethyl-2,4-imidazolidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026850248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(2-hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLOL DIMETHYL HYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Y07BBS8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


